molecular formula C19H18N6O2 B4332418 1-(FURAN-2-CARBONYL)-4-{3-METHYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL}PIPERAZINE

1-(FURAN-2-CARBONYL)-4-{3-METHYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL}PIPERAZINE

Cat. No.: B4332418
M. Wt: 362.4 g/mol
InChI Key: OFTDGEIZLJPMQX-UHFFFAOYSA-N
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Description

5-[4-(2-Furoyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-c]quinazoline is a complex heterocyclic compound that incorporates a piperazine ring, a furoyl group, and a triazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(FURAN-2-CARBONYL)-4-{3-METHYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL}PIPERAZINE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 1-(2-furoyl)piperazine with appropriate triazoloquinazoline precursors under controlled conditions. The reaction is often carried out in solvents like ethanol or chloroform, with the progress monitored by thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction, using high-purity reagents, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-Furoyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: The furoyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The piperazine ring allows for substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furoyl group may yield furan derivatives, while substitution reactions on the piperazine ring can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

5-[4-(2-Furoyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-c]quinazoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-(FURAN-2-CARBONYL)-4-{3-METHYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL}PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Furoyl)piperazine: Shares the furoyl-piperazine moiety but lacks the triazoloquinazoline core.

    2-[4-(2-Furoyl)piperazin-1-yl]-4-amino-6-benzyloxy-7-methoxyquinazoline: Similar structure with additional functional groups.

    6,7-Dimethoxy-2-[4-(2-furoyl)-piperazin-1-yl]quinazoline-4-one: Contains a similar quinazoline core with different substituents .

Uniqueness

5-[4-(2-Furoyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-c]quinazoline is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

furan-2-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-13-21-22-17-14-5-2-3-6-15(14)20-19(25(13)17)24-10-8-23(9-11-24)18(26)16-7-4-12-27-16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTDGEIZLJPMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C(=NC3=CC=CC=C32)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(FURAN-2-CARBONYL)-4-{3-METHYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL}PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-(FURAN-2-CARBONYL)-4-{3-METHYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL}PIPERAZINE
Reactant of Route 3
Reactant of Route 3
1-(FURAN-2-CARBONYL)-4-{3-METHYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL}PIPERAZINE
Reactant of Route 4
1-(FURAN-2-CARBONYL)-4-{3-METHYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL}PIPERAZINE
Reactant of Route 5
1-(FURAN-2-CARBONYL)-4-{3-METHYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL}PIPERAZINE
Reactant of Route 6
1-(FURAN-2-CARBONYL)-4-{3-METHYL-[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL}PIPERAZINE

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